N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(1E)-1-(2-CHLOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-chlorophenylhydrazine with benzaldehyde under acidic conditions to form 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole.
Thioether Formation: The triazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group, resulting in the formation of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl sulfanyl derivative.
Hydrazide Formation: The sulfanyl derivative is further reacted with acetic hydrazide to form the acetohydrazide intermediate.
Condensation Reaction: Finally, the acetohydrazide intermediate undergoes a condensation reaction with 2-chlorobenzaldehyde under basic conditions to yield the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(1E)-1-(2-CHLOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Condensation: The hydrazide moiety can participate in further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typical reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(1E)-1-(2-CHLOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and antiviral properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(1E)-1-(2-CHLOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in inflammatory and viral pathways. The exact molecular targets and pathways are still under investigation, but it is hypothesized that the compound may interfere with the synthesis of pro-inflammatory mediators or viral replication .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenylthio)acetic acid: This compound shares the chlorophenyl and sulfanyl groups but lacks the triazole and hydrazide moieties.
2-(4-Chlorophenyl)acetamide: Similar in having the chlorophenyl group but differs in the rest of the structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains the chlorophenyl and thiol groups but has a different heterocyclic core.
Uniqueness
2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(1E)-1-(2-CHLOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a triazole ring, sulfanyl group, and hydrazide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C24H19Cl2N5OS |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-16(20-9-5-6-10-21(20)26)27-28-22(32)15-33-24-30-29-23(17-7-3-2-4-8-17)31(24)19-13-11-18(25)12-14-19/h2-14H,15H2,1H3,(H,28,32)/b27-16+ |
InChI Key |
CXLSPXPXTICDFJ-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=CC=C4Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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